2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a nitrophenyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method includes the cyanoacetylation of amines, where the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine yields the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiophene core. Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Scientific Research Applications
2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Its unique structure allows for exploration in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the production of dyes and pigments
Mechanism of Action
The mechanism by which 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The benzothiophene core may also play a role in binding to specific targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include:
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Amino-4-nitrophenol derivatives: These compounds share the nitrophenyl group and exhibit similar reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(2-nitroanilino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O2S/c16-9-11-10-5-1-4-8-14(10)21-15(11)17-12-6-2-3-7-13(12)18(19)20/h2-3,6-7,17H,1,4-5,8H2 |
InChI Key |
BSOCREKRSSBXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=CC=CC=C3[N+](=O)[O-])C#N |
Origin of Product |
United States |
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